An In-Depth Technical Guide to 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one (CAS No. 1349199-61-6): A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one (CAS No. 1349199-61-6): A Key Building Block for Modern Drug Discovery
Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly "escaping flatland"[1]. This paradigm shift involves moving away from traditional, planar aromatic scaffolds towards more three-dimensional (3D) molecular architectures. Spirocyclic systems, particularly those incorporating strained four-membered rings like oxetanes and azetidines, have emerged as powerful tools in this endeavor. These rigid frameworks introduce precise exit vectors for substituents, enabling a more defined exploration of chemical space and fostering improved interactions with biological targets.[2][3][4]
At the forefront of this chemical innovation is the 1-oxa-6-azaspiro[3.3]heptane scaffold. This motif, a bioisosteric replacement for commonly used groups like morpholine and piperidine, offers a unique combination of properties, including increased aqueous solubility and metabolic stability.[1] This guide provides a comprehensive technical overview of a key derivative of this scaffold: 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one (CAS No. 1349199-61-6), a versatile building block developed by the research group of Professor Erick M. Carreira.[2] We will delve into its synthesis, properties, and applications, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this compound in their discovery programs.
Physicochemical Properties and Structural Attributes
The unique spirocyclic structure of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one imparts a distinct set of physicochemical properties that are highly desirable in drug design. The presence of the oxetane ring, a polar and sp³-rich motif, contributes to improved aqueous solubility and can act as a hydrogen bond acceptor.[1] The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled, sequential functionalization.
| Property | Value | Source |
| CAS Number | 1349199-61-6 | |
| Molecular Formula | C₁₀H₁₅NO₄ | |
| Molecular Weight | 213.23 g/mol | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
The rigid, non-planar geometry of the spiro[3.3]heptane core positions substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for target proteins.
Figure 2. General retrosynthetic approach for 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one.
A plausible synthetic route involves the coupling of a suitably protected azetidine precursor with a dielectrophilic oxetane derivative. The causality behind this strategy lies in the robust and predictable nature of nucleophilic substitution reactions to form the spirocyclic core. The choice of the Boc protecting group is critical as it is stable under a variety of reaction conditions but can be readily removed under acidic conditions to allow for further derivatization of the azetidine nitrogen.
Illustrative Experimental Protocol (Hypothetical)
Based on related syntheses of azaspiro[3.3]heptanes, a potential protocol could involve the following steps:
-
Protection and Activation of Azetidine: N-Boc-3-azetidinone would be the likely starting material. The ketone functionality would need to be transformed into a nucleophilic species, or the carbon atom alpha to the nitrogen made susceptible to nucleophilic attack.
-
Synthesis of the Oxetane Electrophile: A common precursor for the oxetane ring is 3,3-bis(hydroxymethyl)oxetane, which can be converted to a di-tosylate or di-halide to serve as the electrophile.
-
Spirocyclization: The activated azetidine and the oxetane dielectrophile would be reacted under basic conditions to facilitate the double nucleophilic substitution, forming the spirocyclic core.
-
Oxidation: The resulting 6-Boc-1-oxa-6-azaspiro[3.3]heptane would then be oxidized at the 3-position to yield the desired ketone.
This proposed synthesis would require careful optimization of reaction conditions to maximize yield and minimize side products. The purification of the final product would likely involve column chromatography.
Spectroscopic Characterization
The structural elucidation of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum is not available, the expected spectroscopic data can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9 protons). The protons on the azetidine and oxetane rings would appear as multiplets in the upfield region (typically between 3.0 and 5.0 ppm). The diastereotopic nature of the methylene protons adjacent to the spirocenter would likely result in complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl group of the ketone around 200-210 ppm. The quaternary carbon of the Boc group and the spirocyclic carbon would also be observable. The remaining carbons of the azetidine and oxetane rings would appear in the aliphatic region.
-
Mass Spectrometry: The mass spectrum (e.g., ESI+) would be expected to show the protonated molecular ion [M+H]⁺ and potentially a sodium adduct [M+Na]⁺. Fragmentation patterns could involve the loss of the Boc group.
For definitive characterization, 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable in assigning the proton and carbon signals unambiguously.
Applications in Drug Discovery: A Gateway to Novel Scaffolds
The primary application of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of novel scaffolds.
Figure 3. Derivatization pathways of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one.
Key derivatization strategies include:
-
Reductive Amination: The ketone can be converted to a variety of secondary and tertiary amines, introducing a key pharmacophoric element.
-
Wittig Reaction and Related Olefinations: This allows for the introduction of exocyclic double bonds, which can be further functionalized.
-
Grignard and Organolithium Additions: These reactions provide access to tertiary alcohols, adding another point of diversity.
-
Deprotection and N-Functionalization: Removal of the Boc group unmasks the azetidine nitrogen, which can then be arylated, acylated, or alkylated to introduce a wide range of substituents.
The resulting highly functionalized spirocycles can be incorporated into lead compounds to modulate their properties. For instance, replacing a flexible piperidine ring with a rigid 1-oxa-6-azaspiro[3.3]heptane moiety can lock the conformation of a molecule, potentially leading to increased potency and reduced off-target effects. While specific examples of marketed drugs containing this exact building block are not yet prevalent, its availability opens up new avenues for scaffold hopping and lead optimization in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Conclusion and Future Outlook
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one stands as a testament to the ongoing evolution of synthetic and medicinal chemistry. Its unique three-dimensional structure and versatile reactivity make it an invaluable tool for drug discovery programs aiming to explore novel chemical space. As the demand for drug candidates with improved "drug-like" properties continues to grow, the importance of sophisticated building blocks like this spirocyclic ketone will undoubtedly increase. Future research will likely focus on developing even more efficient and stereoselective syntheses of this and related scaffolds, as well as on their incorporation into a wider range of biologically active molecules. The continued exploration of the chemical space unlocked by such innovative building blocks holds immense promise for the development of the next generation of therapeutics.
References
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link] [2][3][4]2. Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]
-
PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved January 5, 2026, from [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(15), 3358–3361. [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro [1][1]heptane-2-carboxylic acid tert-butyl ester. Retrieved January 5, 2026, from
Sources
- 1. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | CoLab [colab.ws]
- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
